molecular formula C18H17N3O2S B2375358 Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate CAS No. 848990-58-9

Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate

Cat. No.: B2375358
CAS No.: 848990-58-9
M. Wt: 339.41
InChI Key: CXMJXWUXOMWKHR-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate is a small molecule with a heterocyclic structure. It has recently garnered attention for its potential use in various fields of research and industry. The compound’s molecular formula is C18H17N3O2S, and it has a molecular weight of 339.41.

Scientific Research Applications

Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s heterocyclic structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer applications.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Preparation Methods

The synthesis of Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate involves several steps. One common synthetic route includes the cyclization of methyl cinnamates with 2-aminobenzimidazole in dimethylformamide (DMF) . The reaction conditions typically involve heating and the use of catalysts to facilitate the formation of the desired heterocyclic structure. Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester group to form the corresponding acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate is unique due to its specific heterocyclic structure and functional groups. Similar compounds include:

    Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and have been studied for their pharmacological properties.

    Imidazole-containing compounds: These compounds also have a heterocyclic structure and are known for their broad range of biological activities.

Properties

IUPAC Name

methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-3-6-12-9-16(24-11-17(22)23-2)21-15-8-5-4-7-14(15)20-18(21)13(12)10-19/h4-5,7-9H,3,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMJXWUXOMWKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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